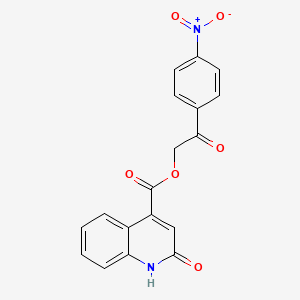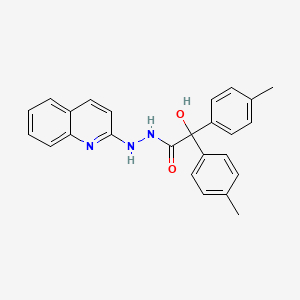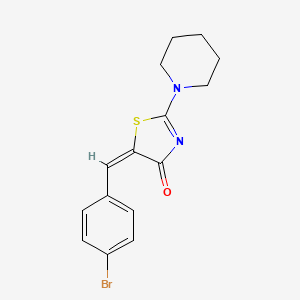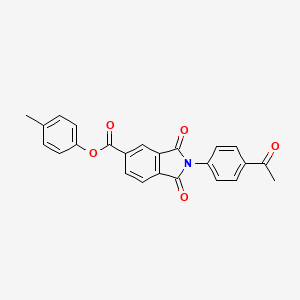
2-(4-nitrophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate
描述
2-(4-nitrophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a biological and medicinal agent. This compound is also commonly known as NQO1-activating compound 1 (NAC1) and has been shown to exhibit a range of biochemical and physiological effects that make it an attractive target for further investigation.
作用机制
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is based on its ability to activate NQO1. NQO1 is an enzyme that is involved in the detoxification of quinones and other electrophilic compounds that can cause oxidative damage to cells. By activating NQO1, this compound can help to reduce the levels of reactive oxygen species (ROS) and other harmful compounds in cells, thereby reducing the risk of oxidative stress and DNA damage.
Biochemical and Physiological Effects:
In addition to its role in cancer prevention, this compound has also been shown to exhibit a range of other biochemical and physiological effects. These include:
- Anti-inflammatory activity: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which play a key role in the development of inflammatory diseases such as arthritis and colitis.
- Antioxidant activity: By activating NQO1, this compound can help to reduce the levels of ROS and other harmful compounds in cells, thereby reducing the risk of oxidative stress and DNA damage.
- Neuroprotective activity: this compound has been shown to protect neurons against oxidative damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-nitrophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate in lab experiments is its ability to activate NQO1, which can help to reduce the risk of oxidative stress and DNA damage in cells. This makes it a useful tool for studying the mechanisms of oxidative stress and carcinogenesis, as well as for testing the efficacy of chemotherapy drugs.
However, there are also some limitations to using this compound in lab experiments. For example, its effects may be cell type-specific and may not be applicable to all cell types or tissues. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for certain experiments.
未来方向
There are several potential future directions for research on 2-(4-nitrophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate. These include:
- Further investigation of its mechanisms of action and its effects on different cell types and tissues.
- Development of new synthetic methods for producing this compound that are more efficient and scalable.
- Evaluation of its potential as a therapeutic agent for the prevention and treatment of cancer, neurodegenerative diseases, and other conditions associated with oxidative stress and inflammation.
- Investigation of its potential as a dietary supplement or functional food ingredient for promoting overall health and wellness.
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its ability to activate NQO1 and reduce the risk of oxidative stress and DNA damage make it a valuable tool for studying the mechanisms of carcinogenesis and developing new therapies for cancer and other diseases. Further research is needed to fully understand its mechanisms of action and its potential as a therapeutic agent.
科学研究应用
One of the primary applications of 2-(4-nitrophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is in the field of cancer research. This compound has been shown to activate the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a critical role in protecting cells from oxidative stress and preventing carcinogenesis. By activating NQO1, this compound can help to reduce the risk of cancer development and improve the efficacy of chemotherapy drugs.
属性
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O6/c21-16(11-5-7-12(8-6-11)20(24)25)10-26-18(23)14-9-17(22)19-15-4-2-1-3-13(14)15/h1-9H,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJVYRKFJBGTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3453471.png)
![N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B3453478.png)


![4-methyl-N-{1-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B3453502.png)

![2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxy-6,7-dimethoxy-3-methyl-1-naphthyl)-N-phenylacetamide](/img/structure/B3453516.png)
![N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B3453517.png)
![N-(4-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B3453518.png)


![N-(2,4-dichlorophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3453547.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B3453552.png)
![N-(3-methoxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3453554.png)